![molecular formula C5H4N2O2S B099724 6-Formyl-2-thiouracil CAS No. 16953-46-1](/img/structure/B99724.png)
6-Formyl-2-thiouracil
Overview
Description
6-Formyl-2-thiouracil is a chemical compound with the molecular formula C5H4N2O2S . It has a molecular weight of 156.16 g/mol. It is used for research purposes .
Synthesis Analysis
The synthesis of 6-substituted uracil derivatives, such as 6-Formyl-2-thiouracil, involves several methods . These include lithiation, nucleophilic substitution of the halogen in 6-chloropyrimidines, reaction of the Grignard reagent obtained from 6-halouracil with S-phenyl benzenesulfonothiolate, and cyclization of the initial ethyl 2-alkyl-3,3-bis (methylsulfanyl)acrylates .Scientific Research Applications
Pharmaceutical Applications
6-Formyl-2-thiouracil has potential applications in the pharmaceutical industry . For instance, it can be used in the development of pharmaceutical cocrystals . These cocrystals can efficiently modulate the physicochemical properties of active pharmaceutical ingredients . The novel 6-propyl-2-thiouracil multicomponent solids have been obtained by mechanochemical synthesis and fully characterized by powder and single-crystal X-ray diffraction methods .
Proteomics Research
6-Formyl-2-thiouracil hydrate is a specialty product for proteomics research applications . Proteomics is a large-scale study of proteins, particularly their structures and functions. This compound could be used in various proteomics applications, including protein identification, protein-protein interaction studies, and the study of post-translational modifications .
Synthesis of Pyrido[2,3-d]Pyrimidines
6-Amino-2-thiouracil, a related compound, has been used as a precursor for the synthesis of Pyrido[2,3-d]Pyrimidines . Although the specific use of 6-Formyl-2-thiouracil in this context is not mentioned, it’s plausible that it could also be used in similar synthetic pathways.
Development of Metal Complexes
6-Formyl-2-thiouracil could potentially be used in the synthesis of metal complexes . For example, 6-methyl-2-thiouracil and 6-propyl-2-thiouracil have been used in the development of such complexes . These complexes have a wide range of applications, including catalysis, materials science, and medicinal chemistry .
Mechanism of Action
Target of Action
The primary target of 6-Formyl-2-thiouracil is thyroid peroxidase , an enzyme that plays a crucial role in the synthesis of thyroid hormones . This enzyme is responsible for the conversion of iodide to iodine and the incorporation of iodine into the phenol rings of thyroglobulin .
Mode of Action
6-Formyl-2-thiouracil interacts with its target, thyroid peroxidase, by binding to it and inhibiting its function . This interaction inhibits the conversion of iodide to iodine, a critical step in the synthesis of thyroid hormones . As a result, the production of thyroid hormones, specifically thyroxine (T4) and triiodothyronine (T3), is decreased .
Biochemical Pathways
The inhibition of thyroid peroxidase by 6-Formyl-2-thiouracil affects the thyroid hormone synthesis pathway . This pathway involves the iodination of tyrosine residues in thyroglobulin, a process catalyzed by thyroid peroxidase. By inhibiting this enzyme, 6-Formyl-2-thiouracil prevents the formation of T4 and T3, leading to a decrease in thyroid hormone levels .
Pharmacokinetics
Propylthiouracil, a related compound, is known to be rapidly absorbed and eliminated, with a mean terminal half-life in euthyroids of approximately 63 minutes . The bioavailability of propylthiouracil is reported to be between 80%-95%
Result of Action
The primary result of 6-Formyl-2-thiouracil’s action is a decrease in the production of thyroid hormones . This can lead to a reduction in the symptoms of conditions such as hyperthyroidism, where there is an overproduction of these hormones .
Action Environment
The action of 6-Formyl-2-thiouracil can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of the compound . Additionally, the presence of other substances, such as calcium stearate, can have a synergistic effect, enhancing the thermal stabilizing efficiency of 6-Formyl-2-thiouracil .
properties
IUPAC Name |
4-oxo-2-sulfanylidene-1H-pyrimidine-6-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O2S/c8-2-3-1-4(9)7-5(10)6-3/h1-2H,(H2,6,7,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXFYENAWRZLPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=S)NC1=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40937644 | |
Record name | 6-Hydroxy-2-sulfanylpyrimidine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40937644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Formyl-2-thiouracil | |
CAS RN |
16953-46-1 | |
Record name | NSC93220 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93220 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Hydroxy-2-sulfanylpyrimidine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40937644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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